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Compound of Interest

Compound Name: Odorine

Cat. No.: B200817

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published synthesis of (-)-odorine, a bis-
amide natural product isolated from the leaves of Aglaia odorata. While a direct independent
validation of the original synthesis could not be located in the public domain, this document
offers a detailed overview of the original methodology, presents available quantitative data, and
discusses the known biological activities of odorine, providing context for its relevance in drug
discovery and development.

Executive Summary

Odorine and its related compounds have demonstrated significant biological activities,
including cancer chemopreventive and anti-inflammatory effects. The original synthesis of (-)-
odorine, the enantiomer of the natural product, was reported in 1980 by Babidge et al. This
synthesis established the absolute stereochemistry of natural (+)-odorine. This guide
summarizes the key aspects of this synthesis and the biological context of odorine. Due to the
unavailability of the full text of the original publication, the experimental protocols are based on
the information provided in the abstract and other citing articles. Researchers should consult
the original publication for complete experimental details.

Synthesis of (-)-Odorine: A Review of the Published
Route
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The synthesis of (-)-odorine was achieved from the chiral starting material L-proline. The key
steps of the synthesis, as described by Babidge et al., are outlined below.

Experimental Protocol

Step 1: Preparation of the N-acyl-L-proline derivative

L-proline is first acylated with 3-phenylpropanoyl chloride to yield the corresponding N-acyl-L-
proline.

Step 2: Formation of the Isocyanate

The carboxylic acid of the N-acyl-L-proline is converted to an acyl azide. This is typically
achieved by treatment with ethyl chloroformate in the presence of a base like triethylamine,
followed by the addition of sodium azide. The resulting acyl azide is then subjected to a Curtius
rearrangement, usually by gentle heating, to form the corresponding isocyanate. This
rearrangement is known to proceed with retention of configuration at the chiral center.

Step 3: Grignard Reaction

The final step involves the addition of a Grignard reagent, 2-butylmagnesium bromide, to the
isocyanate. This reaction constructs the bis-amide linkage and introduces the 2-methylbutanoyl
group, yielding (-)-odorine.

Synthetic Workflow
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Synthesis of (-)-Odorine
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Anti-inflammatory Action of Odorine
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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